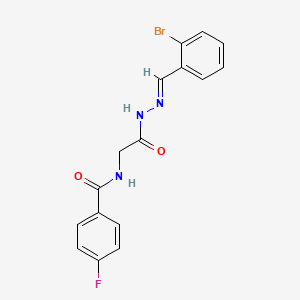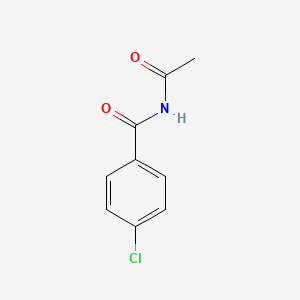
Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hexyl group, a chlorophenyl group, and a dioxoisoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of 3-chlorobenzoic acid with hexylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The resulting intermediate is then subjected to cyclization using a suitable catalyst to form the dioxoisoindole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:
Hexyl 2-(3-bromophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Hexyl 2-(3-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C21H20ClNO4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-2-3-4-5-11-27-21(26)14-9-10-17-18(12-14)20(25)23(19(17)24)16-8-6-7-15(22)13-16/h6-10,12-13H,2-5,11H2,1H3 |
Clave InChI |
QSHKVCWDOYDTJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)






![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)
